Dextrosimendan 6-Phenyl
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(4S)-4-methyl-3-phenyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H12N2O/c1-8-7-10(14)12-13-11(8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,14)/t8-/m0/s1 |
InChI Key |
GVASAZMJZKWWEA-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)NN=C1C2=CC=CC=C2 |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Dextrosimendan 6 Phenyl
Strategies for the Stereoselective Synthesis of Dextrosimendan (B7826529) Core Structures
The synthesis of the Dextrosimendan core, specifically the (R)-enantiomer of 6-(4-aminophenyl)-4,5-dihydro-5-methylpyridazin-3(2H)-one, presents a significant stereochemical challenge. Direct asymmetric synthesis has proven difficult due to racemization under various reaction conditions. nuph.edu.ua
A common and industrially viable approach involves the synthesis of a racemic mixture of 6-(4-aminophenyl)-4,5-dihydro-5-methylpyridazin-3(2H)-one, followed by the resolution of the enantiomers. nuph.edu.uagoogle.com One effective method for this resolution utilizes a chiral resolving agent, such as a tartaric acid derivative. google.comgoogle.com
The process typically involves the following steps:
Synthesis of the racemic mixture: This is often achieved by reacting a substituted β-aroyl propionic acid with hydrazine (B178648) hydrate. tandfonline.com
Diastereomeric salt formation: The racemic mixture is treated with a chiral acid, like L-tartaric acid, in a suitable solvent system (e.g., an alcohol like 2-propanol or methanol). google.comgoogle.com This results in the formation of two diastereomeric salts.
Fractional crystallization: Due to their different physical properties, the diastereomeric salts can be separated by fractional crystallization. The less soluble salt, corresponding to the desired enantiomer, will precipitate out of the solution.
Liberation of the free base: The isolated diastereomeric salt is then treated with a base to neutralize the chiral acid and liberate the pure enantiomer of the aminophenyl-dihydropyridazinone. google.com
This resolution method has been shown to yield the (R)-enantiomer with high enantiomeric purity, often exceeding 99%. nuph.edu.ua
Approaches to Phenyl Substitution at the 6-Position of the Pyridazinone Ring
The introduction of the phenyl group at the 6-position of the pyridazinone ring is a fundamental step in the synthesis of the Dextrosimendan precursor. The most prevalent method for achieving this is through the cyclization of a β-aroyl propionic acid derivative with hydrazine. tandfonline.comresearchgate.net
The general synthetic scheme is as follows:
Friedel-Crafts acylation: The synthesis typically begins with a Friedel-Crafts acylation reaction between a substituted benzene (B151609) (e.g., an anilide derivative) and succinic anhydride (B1165640) or its derivatives in the presence of a Lewis acid catalyst like aluminum chloride. This reaction forms the corresponding β-aroyl propionic acid. researchgate.net
Cyclization with hydrazine: The resulting β-aroyl propionic acid is then reacted with hydrazine hydrate. This step leads to the formation of the 4,5-dihydropyridazin-3(2H)-one ring, with the phenyl group from the starting aroyl propionic acid positioned at C6 of the newly formed heterocyclic ring. tandfonline.comresearchgate.net
This two-step process is a robust and widely used method for the synthesis of various 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives. researchgate.netnih.gov
Derivatization Techniques for Analogues and Probing Substituent Effects
To investigate the structure-activity relationships (SAR) of Dextrosimendan 6-Phenyl, numerous analogues have been synthesized by modifying different parts of the molecule. These derivatization studies are crucial for understanding how chemical modifications influence the compound's biological activity. nih.govnih.gov
Key areas of derivatization include:
Substitution on the 6-phenyl ring: A variety of substituents have been introduced onto the phenyl ring at the 6-position of the pyridazinone core. tandfonline.comajrconline.org These modifications are typically achieved by starting with appropriately substituted β-aroyl propionic acids in the initial synthetic steps. Studies have shown that the nature and position of these substituents can significantly impact the cardiotonic activity of the resulting compounds. nih.gov For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its interaction with biological targets. tandfonline.com
Modification of the pyridazinone ring: The pyridazinone ring itself can be a target for derivatization. For instance, substituents can be introduced at the N2 position of the ring. sarpublication.com This is often accomplished by reacting the parent 6-phenyl-4,5-dihydropyridazin-3(2H)-one with various electrophiles. tandfonline.com
Alterations to the side chains: Modifications to other parts of the molecule, such as the amine group on the phenyl ring, have also been explored to create a diverse library of compounds for SAR studies. nih.gov
The biological evaluation of these synthesized analogues has provided valuable insights into the key structural features required for the desired pharmacological activity. nih.govresearchgate.net
Molecular Mechanisms of Action of Dextrosimendan 6 Phenyl
Interaction with Cardiac Troponin C and Myofilament Calcium Sensitization
Dextrosimendan (B7826529) 6-Phenyl modulates cardiac contractility through its interaction with the myofilaments, specifically by sensitizing them to calcium. This effect is mediated by its binding to cardiac troponin C (cTnC), a key regulatory protein in the contractile apparatus of heart muscle cells.
Stereoselective Binding to Cardiac Troponin C and Induced Conformational Changes
Dextrosimendan and its stereoisomer, levosimendan (B1675185), both interact with cardiac troponin C. researchgate.net However, this binding is stereoselective, with levosimendan exhibiting a significantly higher affinity. researchgate.net Studies have shown that levosimendan is approximately 10 times more potent as a calcium sensitizer (B1316253) than dextrosimendan. researchgate.net Both isomers have been observed to interact with both the N-terminal and C-terminal domains of cTnC. researchgate.net The binding to the N-terminal domain of cTnC is particularly important for the calcium-sensitizing effect. nih.gov
The interaction of these compounds with cTnC induces conformational changes in the protein. researchgate.net It is believed that this binding stabilizes the calcium-induced conformational change in cTnC, which in turn enhances the interaction between the components of the troponin complex and tropomyosin, ultimately leading to an increased sensitivity of the myofilaments to calcium. nih.gov In the presence of cardiac troponin I peptides, the binding of both dextrosimendan and levosimendan to the C-terminal domain of cTnC is blocked, leaving only the interaction with the N-terminal domain. researchgate.net
Modulation of Calcium-Dependent Protein Interactions within Myofilaments
By binding to cardiac troponin C, Dextrosimendan 6-Phenyl influences the cascade of calcium-dependent protein interactions that govern muscle contraction. The increased sensitivity to calcium means that less calcium is required to achieve a given level of muscle force. This modulation of myofilament response to calcium is the basis of its action as a calcium sensitizer. researchgate.net The stereoselective nature of this interaction is evident in the differing efficacy of dextrosimendan and levosimendan, with levosimendan being the more potent isomer in sensitizing the myofilaments to calcium. researchgate.netnih.gov
Table 1: Comparative Efficacy of Dextrosimendan and Levosimendan in Calcium Sensitization
| Compound | EC50 for Ca2+ Sensitization (μM) |
|---|---|
| Dextrosimendan | 3.0 researchgate.netnih.gov |
| Levosimendan | 0.3 researchgate.netnih.gov |
Phosphodiesterase Inhibition Profiles and Selectivity
In addition to its calcium-sensitizing effects, this compound also exhibits inhibitory activity against phosphodiesterases (PDEs), enzymes that play a crucial role in intracellular signaling by degrading cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).
Comparative Analysis of Phosphodiesterase Type 3 (PDE3) Inhibition Efficacy
Both dextrosimendan and levosimendan have been shown to inhibit phosphodiesterase type 3 (PDE3). researchgate.net PDE3 is a key enzyme in cardiac muscle cells, and its inhibition leads to an increase in intracellular cAMP levels, which can contribute to a positive inotropic effect. wikipedia.org However, there is a marked difference in the inhibitory potency of the two stereoisomers.
Role of Stereochemistry in PDE Inhibition Potency
The stereochemistry of the simendan (B58184) molecule plays a critical role in its ability to inhibit PDE3. Levosimendan is a significantly more potent inhibitor of PDE3 than dextrosimendan. researchgate.net One study reported that levosimendan was 427 times more potent than dextrosimendan in inhibiting PDE3. researchgate.net This pronounced difference in potency underscores the stereoselective nature of the interaction with the PDE3 enzyme. researchgate.net Some research suggests that the positive inotropic effect of levosimendan may be largely attributable to its PDE3 inhibitory action, particularly at higher concentrations. nih.govnih.govnih.gov
Table 2: Comparative Potency of Dextrosimendan and Levosimendan as PDE3 Inhibitors
| Compound | Relative Potency for PDE3 Inhibition |
|---|---|
| Dextrosimendan | 1 |
| Levosimendan | 427 researchgate.net |
ATP-Sensitive Potassium Channel Modulation
The modulation of ATP-sensitive potassium (KATP) channels is another mechanism of action associated with the simendan class of compounds, primarily attributed to levosimendan. researchgate.net The opening of these channels in vascular smooth muscle leads to hyperpolarization and subsequent vasodilation. derangedphysiology.com Levosimendan has been shown to activate KATP channels in ventricular cells, an effect that is thought to contribute to its cardioprotective properties. nih.gov While the vasodilatory effects of levosimendan are linked to KATP channel opening, the specific and direct effects of this compound on these channels are less well-documented in the available scientific literature. researchgate.netnih.govnih.govresearchgate.net The metabolite of levosimendan, OR-1896, has also been shown to elicit vasodilation through the activation of KATP channels. nih.gov
Mechanisms of KATP Channel Opening in Cellular Systems
Dextrosimendan, a stereoisomer of Levosimendan, exerts a notable influence on ATP-sensitive potassium (KATP) channels. researchgate.netnih.gov These channels are crucial cellular sensors of the intracellular energy state, primarily regulated by the ratio of adenosine triphosphate (ATP) to adenosine diphosphate (B83284) (ADP). The opening of KATP channels is a key mechanism through which Dextrosimendan induces vasodilation. nih.gov
In vascular smooth muscle cells, the activation of KATP channels by Dextrosimendan leads to an efflux of potassium ions (K+) from the cell. This outflow of positive charge results in hyperpolarization of the cell membrane. The change in membrane potential, in turn, inhibits the influx of calcium ions (Ca2+) through voltage-gated calcium channels. The subsequent decrease in intracellular calcium concentration leads to the relaxation of the smooth muscle, resulting in vasodilation. researchgate.net
Implications for Cellular Bioenergetics and Electrophysiology
The opening of ATP-sensitive potassium (KATP) channels by Dextrosimendan has direct consequences for cellular bioenergetics and electrophysiology. KATP channels are intrinsically linked to the metabolic state of the cell, with high levels of ATP promoting channel closure and increased ADP levels favoring an open state. By activating these channels, Dextrosimendan influences processes that are tightly coupled to cellular energy homeostasis.
From an electrophysiological standpoint, the primary effect of KATP channel opening is the hyperpolarization of the cell membrane. This is due to the efflux of potassium ions down their electrochemical gradient. This hyperpolarization makes it more difficult for the cell to reach the threshold for depolarization, thereby reducing cellular excitability. This mechanism is particularly relevant in electrically active cells such as neurons and muscle cells.
In the context of cellular bioenergetics, the activation of mitochondrial KATP (mitoKATP) channels is of particular interest. The opening of these channels can lead to a partial dissipation of the mitochondrial membrane potential. This mild uncoupling can, in turn, modulate the production of reactive oxygen species (ROS) and influence mitochondrial calcium handling. While the precise downstream effects of Dextrosimendan on cellular respiration and ATP synthesis require further detailed investigation, its action on KATP channels places it as a modulator of fundamental cellular energetic processes.
Signal Transduction Pathway Modulation
Effects on NF-κB-Mediated Transcription and Inducible Nitric Oxide Synthase (iNOS) Expression
Dextrosimendan has been shown to modulate inflammatory pathways by interfering with the nuclear factor-kappa B (NF-κB) signaling cascade. nih.gov NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammation, including inducible nitric oxide synthase (iNOS). nih.gov
Under inflammatory conditions, the activation of NF-κB leads to its translocation into the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription. Research has demonstrated that Dextrosimendan can inhibit this NF-κB-mediated transcription. nih.gov
A significant consequence of this inhibition is the downregulation of iNOS expression. nih.gov The iNOS enzyme is responsible for the production of large quantities of nitric oxide (NO), a key mediator in the inflammatory response. By suppressing iNOS expression, Dextrosimendan effectively reduces the production of NO in response to inflammatory stimuli. nih.gov Studies have indicated that Dextrosimendan may be somewhat more potent than its enantiomer, Levosimendan, in inhibiting NO production and iNOS expression. nih.gov
The inhibitory effect of Dextrosimendan on the NF-κB/iNOS pathway is summarized in the table below:
| Pathway Component | Effect of Dextrosimendan | Outcome |
| NF-κB Activation | Inhibition of transcriptional activity | Reduced expression of pro-inflammatory genes |
| iNOS Gene Transcription | Decreased | Lower levels of iNOS mRNA |
| iNOS Protein Expression | Reduced | Decreased synthesis of the iNOS enzyme |
| Nitric Oxide (NO) Production | Diminished | Attenuation of the inflammatory response |
Influence on c-Jun NH2-terminal Kinase Activation and Related Signaling Pathways
Evidence suggests that Dextrosimendan may also play a role in modulating the c-Jun NH2-terminal kinase (JNK) signaling pathway. The JNK pathway is a subset of the mitogen-activated protein kinase (MAPK) cascades and is activated by various cellular stresses, including inflammatory cytokines.
One study has reported that Dextrosimendan can activate the phosphorylation of JNK. nih.gov The phosphorylation of JNK is a key step in its activation, enabling it to phosphorylate its downstream targets, such as the transcription factor c-Jun. The activation of c-Jun can, in turn, influence the expression of a variety of genes, including those involved in the inflammatory response.
The potential for Dextrosimendan to activate the JNK pathway while simultaneously inhibiting the NF-κB pathway suggests a complex and nuanced interaction with cellular signaling networks. Further research is necessary to fully elucidate the mechanisms and consequences of Dextrosimendan's influence on the JNK signaling cascade and its potential interplay with other signaling pathways.
Structure Activity Relationship Sar Studies of Dextrosimendan 6 Phenyl Analogues
Impact of Phenyl Ring Modifications on Target Affinity and Selectivity
Modifications to the phenyl ring and its substituents have a profound impact on the target affinity and selectivity of Dextrosimendan (B7826529) 6-Phenyl analogues. The nature of the group attached to the phenyl ring influences the strength of the interaction with the cTnC-cTnI complex. nih.gov
For instance, comparing Levosimendan (B1675185) with its analogues reveals that the mesoxalonitrile (B72847) hydrazone group in Levosimendan and a chloro group in the analogue CMDP contribute to stronger interactions with the binding site compared to an amino group (in AMDP) or an imidazole (B134444) group (in CI-930). nih.govacs.org This is evidenced by the larger chemical shift changes observed in NMR spectroscopy for Levosimendan and CMDP. nih.govacs.org
The following table summarizes the influence of different phenyl ring substituents on the binding affinity to the cTnC-cTnI complex:
| Compound | Phenyl Ring Substituent | Relative Binding Interaction Strength |
| Levosimendan | Mesoxalonitrile hydrazone | Strong |
| CMDP | Chloro | Strong |
| AMDP | Amino | Weaker |
| CI-930 | Imidazole | Weaker |
These findings underscore that the electronic and steric properties of the phenyl ring substituent are critical in modulating the affinity for the target protein complex. The ability to form strong interactions, such as hydrogen bonds and van der Waals contacts, is a key determinant of potency. nih.govacs.org
Stereochemical Determinants of Pharmacological Potency and Efficacy
Stereochemistry plays a paramount role in the pharmacological activity of simendan (B58184) and its analogues. Levosimendan, the (–)-enantiomer, is significantly more potent as a calcium sensitizer (B1316253) than its (+)-enantiomer, Dextrosimendan. researchgate.netnih.gov This stereoselectivity is a direct consequence of the stereospecific interaction with cardiac troponin C (cTnC). researchgate.net
Studies comparing the two enantiomers have revealed substantial differences in their efficacy. For example, in skinned cardiac muscle fibers, Levosimendan was found to be more effective than Dextrosimendan, with EC₅₀ values of 0.3 µM and 3 µM, respectively. researchgate.net Similarly, in intact papillary muscles, Levosimendan increased twitch tension with an EC₅₀ of 60 nM, while Dextrosimendan required a much higher concentration of 2.8 µM, demonstrating a 47-fold difference in potency. nih.gov In guinea-pig cardiomyocytes, the potency difference for Ca²⁺-sensitization was even more pronounced, at 76-fold. nih.gov
| Preparation | Parameter | Levosimendan EC₅₀/IC₅₀ | Dextrosimendan EC₅₀/IC₅₀ | Potency Difference (fold) |
| Skinned Cardiac Fibers | Ca²⁺ Sensitization | 0.3 µM | 3 µM | 10 |
| Papillary Muscles | Twitch Tension | 60 nM | 2.8 µM | 47 |
| Guinea-Pig Cardiomyocytes | Isometric Force (Ca²⁺-sensitization) | 8.4 nM | 0.64 µM | 76 |
| Purified PDE III | Inhibition | 7.5 nM | 3.2 µM | 427 |
Interestingly, the stereoselectivity for phosphodiesterase (PDE) III inhibition is even greater than for calcium sensitization. Levosimendan is a 427 times more potent inhibitor of PDE III than Dextrosimendan. nih.gov This stark difference further supports the hypothesis that the positive inotropic effects of Levosimendan and Dextrosimendan are primarily driven by their stereoselective calcium-sensitizing mechanism rather than PDE inhibition. nih.gov
The data strongly indicate that the three-dimensional arrangement of the atoms, particularly at the chiral center, is a critical determinant of the pharmacological potency and efficacy of simendan analogues. This stereospecificity highlights the highly defined nature of the binding pocket on the target protein.
Computational Chemistry and Molecular Modeling for SAR Prediction and Elucidation
Computational chemistry and molecular modeling have become indispensable tools for predicting and elucidating the structure-activity relationships (SAR) of drug candidates, including Dextrosimendan 6-Phenyl analogues. nih.gov These in silico methods allow for the virtual screening of compound libraries and provide insights into the molecular interactions that govern biological activity, complementing experimental data. nih.govosu.edu
Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed to correlate the chemical structures of a series of compounds with their biological activities. nih.govresearchgate.net For instance, 3D-QSAR models have been developed for pyridazinone derivatives to understand the structural requirements for their cardiotonic effects. researchgate.netacs.org These models can help in the design of new analogues with improved potency and selectivity. acs.org
Molecular docking studies are used to predict the binding mode of ligands within the active site of a target protein. In the case of Levosimendan and its analogues, docking simulations can help visualize how these molecules fit into the hydrophobic pocket of the cTnC-cTnI complex. zenodo.org This can explain the importance of specific structural features, such as the chiral methyl group and the substituents on the phenyl ring, in establishing key interactions with amino acid residues. nih.govnih.gov
NMR spectroscopy, often combined with molecular modeling, has been instrumental in defining the binding site of Levosimendan and its analogues on the cTnC-cTnI complex. nih.govacs.orgnih.gov These studies have confirmed that the pyridazinone ring interacts with the hydrophobic core of cTnC, while the phenyl hydrazone moiety interacts with the N-terminus of the cTnI peptide. nih.gov
Furthermore, computational approaches have been used to identify novel calcium sensitizers. By combining structure-based virtual screening with solution NMR titration assays, researchers have been able to identify new chemical scaffolds that bind to the cTnC-cTnI complex and exhibit calcium-sensitizing properties. osu.edu This highlights the power of computational methods in accelerating the discovery of new therapeutic agents.
The integration of computational chemistry with experimental techniques provides a powerful platform for understanding the intricate SAR of this compound analogues and for the rational design of next-generation cardiotonic agents.
Preclinical Pharmacodynamics and Cellular Biology of Dextrosimendan 6 Phenyl
In Vitro Studies in Isolated Myocardial Preparations and Permeabilized Cardiomyocytes
Assessment of Positive Inotropic Effects in Cardiac Muscle
In vitro studies have demonstrated that Dextrosimendan (B7826529) 6-Phenyl exerts positive inotropic effects, meaning it increases the force of myocardial contraction. msdvetmanual.com Research on intact papillary muscles from guinea pigs revealed that Dextrosimendan increased twitch tension. researchgate.net The concentration required to achieve 50% of the maximal effect (EC50) for Dextrosimendan was 2.8 microM. researchgate.net This indicates a positive inotropic action, although it is less potent than its enantiomer, Levosimendan (B1675185). researchgate.net The mechanism behind this effect is primarily attributed to the sensitization of contractile proteins to calcium rather than the inhibition of phosphodiesterase III. researchgate.net
Evaluation of Contractile Protein Interactions and Force Production
The primary mechanism for the positive inotropic effect of Dextrosimendan 6-Phenyl involves its interaction with cardiac contractile proteins. msdvetmanual.com Specifically, it acts as a calcium sensitizer (B1316253) by binding to cardiac troponin C (cTnC) in a calcium-dependent manner. acs.orgresearchgate.net This binding enhances the sensitivity of the myofilaments to existing intracellular calcium levels, leading to increased force production without a significant increase in intracellular calcium concentration. msdvetmanual.comnih.gov
In studies using permeabilized guinea-pig cardiomyocytes, Dextrosimendan increased isometric force production at a given calcium concentration (pCa 6.2) with an EC50 value of 0.64 microM. researchgate.netcore.ac.uk This direct action on the contractile machinery underscores its role as a calcium sensitizer. researchgate.net The interaction with troponin C is crucial for modulating cardiac contractility and is a key target for the development of cardiotonic agents. acs.orgnih.gov
Table 1: In Vitro Effects of this compound on Myocardial Preparations
| Preparation | Parameter Measured | Effect of this compound | EC50 Value |
|---|---|---|---|
| Intact Guinea-Pig Papillary Muscles | Twitch Tension | Increased | 2.8 µM researchgate.net |
| Permeabilized Guinea-Pig Cardiomyocytes | Isometric Force Production (at pCa 6.2) | Increased | 0.64 µM researchgate.netcore.ac.uk |
Cellular Level Investigations in Non-Cardiac Cell Types
Anti-inflammatory Effects in Macrophages and Fibroblasts
This compound has demonstrated anti-inflammatory properties in non-cardiac cell types, specifically macrophages and fibroblasts. nih.gov These cells are known to produce inflammatory mediators in various conditions, including heart failure. nih.gov Studies have shown that both Dextrosimendan and its levo-enantiomer can reduce inflammation. nih.govd-nb.info Macrophages, in particular, are key regulators of inflammation and fibrosis. nih.gov
Modulation of Nitric Oxide Production and Interleukin-6 (IL-6) Secretion
Research has shown that this compound can modulate the production of key inflammatory mediators. In response to inflammatory stimuli, Dextrosimendan dose-dependently decreased the production of nitric oxide (NO) in both J774 macrophages and fibroblasts. nih.gov This effect is attributed to the downregulation of inducible nitric oxide synthase (iNOS) expression at both the protein and mRNA levels. nih.gov The compound was found to inhibit iNOS promoter activity and NF-κB-mediated transcription, which are crucial steps in the inflammatory cascade. nih.gov
Furthermore, Dextrosimendan has been shown to slightly reduce the secretion of Interleukin-6 (IL-6), a pro-inflammatory cytokine, in lipopolysaccharide (LPS)-stimulated J774 macrophages. nih.gov IL-6 itself can inhibit the activation of endothelial nitric oxide synthase (eNOS), further highlighting the complex interplay of these inflammatory molecules. nih.gov
Table 2: Effects of this compound on Inflammatory Markers
| Cell Type | Stimulus | Marker | Effect of this compound |
|---|---|---|---|
| J774 Macrophages | Inflammatory Stimuli | Nitric Oxide (NO) Production | Decreased (dose-dependent) nih.gov |
| Fibroblasts | Inflammatory Stimuli | Nitric Oxide (NO) Production | Decreased nih.gov |
| J774 Macrophages | Inflammatory Stimuli | iNOS Protein and mRNA Expression | Decreased nih.gov |
| J774 Macrophages | Lipopolysaccharide (LPS) | Interleukin-6 (IL-6) Secretion | Slightly Reduced nih.gov |
Studies on Apoptosis Induction in Eosinophils and Anti-Eosinophilic Activity
While direct studies on this compound's effect on eosinophil apoptosis are limited, the broader class of simendans, including Levosimendan, has been investigated for its anti-inflammatory and anti-apoptotic effects. researchgate.net Eosinophils are key players in allergic inflammation, and their removal through apoptosis is a crucial step in resolving inflammation. nih.govplos.org The induction of eosinophil apoptosis is considered a therapeutic strategy for eosinophil-dominant allergic diseases. plos.org Given the established anti-inflammatory properties of Dextrosimendan in other cell types, its potential to modulate eosinophil function and survival presents an area for further investigation.
In Vivo Preclinical Models for Mechanistic Elucidation
The in vivo effects of this compound have been explored in various preclinical models to understand its mechanisms of action beyond its primary characterization. These studies provide insights into its anti-inflammatory properties and its impact on systemic biological pathways.
Assessment in Animal Models of Inflammation (e.g., Carrageenan-Induced Paw Edema)
The anti-inflammatory potential of Dextrosimendan has been evaluated using the carrageenan-induced paw edema model in rats, a standard and highly reproducible model for acute inflammation. mdpi.comnih.gov This model is characterized by a biphasic inflammatory response. The initial phase involves the release of mediators like histamine (B1213489) and serotonin, while the later phase is primarily sustained by the production of prostaglandins. mdpi.com
In this model, Dextrosimendan was shown to reduce paw swelling with a potency comparable to its enantiomer, Levosimendan. nih.gov This finding indicates that the compound possesses significant anti-inflammatory activity. The carrageenan model allows for the assessment of a compound's ability to interfere with the inflammatory cascade, which involves processes such as increased vascular permeability, leukocyte infiltration, and the production of various inflammatory mediators. mdpi.comcriver.com The demonstrated efficacy of Dextrosimendan in this model points towards its potential to modulate these acute inflammatory processes. nih.gov
| Model System | Key Parameter Measured | Observed Effect of Dextrosimendan | Reference |
|---|---|---|---|
| Carrageenan-Induced Paw Edema in Rats | Paw Swelling / Edema | Reduced swelling with potency comparable to Levosimendan. | nih.gov |
Exploration of Systemic Biological Responses in Relevant Organ Systems
Beyond localized inflammation, research has delved into the systemic effects of Dextrosimendan, revealing its influence on key signaling pathways and cellular responses in various organ systems. nih.gov A significant finding is the compound's ability to modulate the nitric oxide (NO) pathway, which plays a complex role in inflammation and cellular function. nih.govphysiology.org
Studies have shown that Dextrosimendan, along with Levosimendan, decreases the production of NO in response to inflammatory stimuli. nih.gov This effect is achieved by reducing the expression of inducible nitric oxide synthase (iNOS) at both the protein and mRNA levels. The mechanism underlying this reduction involves the inhibition of iNOS promoter activity through the downregulation of NF-κB-dependent transcription. nih.gov The NF-κB signaling pathway is a critical regulator of genes involved in inflammation and immunity. By inhibiting this pathway, Dextrosimendan can suppress the expression of multiple pro-inflammatory mediators. nih.gov
In addition to its effects on the NO pathway, Dextrosimendan has been observed to slightly reduce the production of the pro-inflammatory cytokine Interleukin-6 (IL-6). nih.gov However, it did not show an effect on Tumor Necrosis Factor-alpha (TNF-α) synthesis. nih.gov
Furthermore, in a model of allergic inflammation, Dextrosimendan was found to reduce lung eosinophilia in ovalbumin-sensitized mice, indicating a potential role in modulating immune responses in the respiratory system. nih.gov
| Biological System/Pathway | Parameter | Observed Effect of Dextrosimendan | Reference |
|---|---|---|---|
| Nitric Oxide (NO) Pathway | Nitric Oxide (NO) Production | Decreased in response to inflammatory stimuli. | nih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | Decreased protein and mRNA expression. | nih.gov | |
| iNOS Promoter Activity | Decreased activity. | nih.gov | |
| Nuclear Factor-kappa B (NF-κB) | Inhibited NF-κB-mediated transcription. | nih.gov | |
| Cytokine Production | Interleukin-6 (IL-6) | Slightly reduced production. | nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | No effect on synthesis. | nih.gov | |
| Respiratory System (Allergic Inflammation Model) | Lung Eosinophilia | Reduced in ovalbumin-sensitized mice. | nih.gov |
Advanced Research Directions and Methodological Innovations
Development of Novel Dextrosimendan (B7826529) 6-Phenyl Derivatives with Enhanced Specificity and Potency
The quest for more effective cardiotonic agents has led to the design and synthesis of novel derivatives of Dextrosimendan 6-Phenyl. researchgate.net Researchers are actively modifying the core structure of Levosimendan (B1675185) and its analogs to improve their pharmacological profiles. a2bchem.com These efforts aim to create compounds with enhanced specificity for cardiac troponin C (cTnC), the primary target for calcium sensitization, and increased potency, which could translate to better therapeutic outcomes with potentially fewer off-target effects. researchgate.netresearchgate.net
One area of focus is the modification of the phenyl and pyridazinone rings of the molecule. Structure-activity relationship studies have been instrumental in understanding how different chemical groups at various positions influence the compound's binding affinity and biological activity. a2bchem.com For instance, the synthesis of various 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives has been a key strategy in exploring these relationships. a2bchem.com The goal is to develop next-generation cardio-active drugs that build upon the foundation laid by Levosimendan. viamedica.pl
Table 1: Investigated Levosimendan Analogs and their Modifications
| Compound/Analog | Modification Description | Reference |
| CMDP | 6-(4-chlorophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone | acs.org |
| AMDP | 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone | acs.org |
| MPDP | 6-(4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone | acs.org |
| Imazodan | 4,5-dihydro-6-[4-(1-imidazol-1-yl)phenyl]-3(2H)-pyridazinone | acs.org |
| CI-930 | 4,5-dihydro-6-[4-(1-imidazol-1-yl)phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone | acs.org |
Application of Advanced Spectroscopic and Structural Biology Techniques for Binding Site Characterization
To rationally design more effective derivatives, a detailed understanding of how this compound and its analogs interact with their molecular target is crucial. Advanced spectroscopic and structural biology techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are pivotal in characterizing these binding sites. nih.gov
NMR spectroscopy has been extensively used to study the interaction between Levosimendan and cTnC. acs.orgnih.govresearchgate.net These studies have provided atomic-level insights into the binding pocket, revealing that the interaction is calcium-dependent and involves specific amino acid residues on the N-terminal domain of cTnC. researchgate.netacs.orgresearchgate.net For example, 2D 1H−15N HSQC NMR spectroscopy has been employed to monitor the chemical shift changes upon drug binding to cTnC in the presence of cardiac troponin I (cTnI) peptides, helping to delineate the precise binding site. acs.org
While a crystal structure of the this compound complex with cTnC is not explicitly detailed in the provided results, X-ray crystallography has been used to determine the structure of the human cardiac troponin C regulatory domain, providing a structural framework for understanding these interactions. nih.govdntb.gov.ua These structural studies are essential for visualizing the conformational changes that occur upon drug binding and for guiding the design of new molecules with improved binding characteristics. nih.gov
Integration of Multi-Omics Approaches in Mechanistic Studies
To gain a comprehensive understanding of the cellular and systemic effects of this compound and its parent compound, Levosimendan, researchers are increasingly turning to multi-omics approaches. frontiersin.orgfrontlinegenomics.com These powerful technologies, including proteomics and transcriptomics, allow for the simultaneous analysis of multiple layers of biological information, from genes to proteins, providing a holistic view of the drug's mechanism of action. nih.govmdpi.com
Transcriptomic analyses, such as microarray studies, have been used to investigate the effects of Levosimendan on the cardiac gene expression profile in animal models of heart failure. nih.gov These studies have revealed that Levosimendan can alter the expression of hundreds of genes involved in key pathways related to cardiac remodeling and function. nih.gov For example, Levosimendan has been shown to up-regulate genes in the renin-angiotensin system pathway and down-regulate genes in the glycerolipid metabolism pathway. nih.gov
Proteomics, the large-scale study of proteins, can identify changes in protein expression and post-translational modifications in response to drug treatment. While specific proteomic studies on this compound were not found, research on Levosimendan has indicated effects on the phosphorylation of key cardiac proteins like phospholamban and troponin I. ahajournals.org The integration of these omics datasets can help to uncover novel drug targets and biomarkers associated with the therapeutic effects of these compounds. frontlinegenomics.comnih.gov
Exploration of Additional Therapeutic Modalities Beyond Traditional Cardiovascular Applications
Emerging research suggests that the therapeutic potential of this compound and its analogs may extend beyond their established role in treating heart failure. sciltp.com Scientists are actively investigating their effects in other areas, including their anti-inflammatory and anti-eosinophilic properties. nih.gov
Studies have shown that both Levosimendan and Dextrosimendan can decrease the production of nitric oxide (NO) in response to inflammatory stimuli by downregulating the expression of inducible nitric oxide synthase (iNOS). nih.gov This effect is mediated through the inhibition of NF-κB-dependent transcription. nih.gov These findings suggest a potential role for these compounds in conditions characterized by excessive inflammation and NO production. nih.gov
Furthermore, both enantiomers have been found to induce apoptosis in isolated human eosinophils, and Dextrosimendan has been shown to reduce lung eosinophilia in an animal model of allergic inflammation. nih.gov These anti-eosinophilic effects open up new avenues for the potential application of this compound in treating eosinophil-associated inflammatory diseases. nih.gov The anti-inflammatory properties of Levosimendan have also been linked to reductions in pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in patients with heart failure. sciltp.com
Q & A
Q. What in vivo models best recapitulate the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound?
- Model Selection :
- Use septic shock models (e.g., cecal ligation and puncture in rodents) to assess NF-κB/iNOS suppression.
- Monitor plasma concentrations via LC-MS/MS and correlate with tissue biomarkers (e.g., cardiac troponin) .
- Limitations : Rodent vs. human metabolic differences necessitate cross-species validation in organ-on-chip systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
